molecular formula C9H9ClO2S B1614774 [(4-Chlorobenzyl)thio]acetic acid CAS No. 90649-82-4

[(4-Chlorobenzyl)thio]acetic acid

Cat. No.: B1614774
CAS No.: 90649-82-4
M. Wt: 216.68 g/mol
InChI Key: SAYBRQDMVZLOPM-UHFFFAOYSA-N
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Description

[(4-Chlorobenzyl)thio]acetic acid is an organic compound with the chemical formula C9H9ClO2S. It appears as a white crystalline solid and is known for its role as an intermediate in organic synthesis. This compound is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers .

Preparation Methods

[(4-Chlorobenzyl)thio]acetic acid can be synthesized through a common method involving aromatic condensation reactions. The process begins with the reaction of 4-chlorobenzaldehyde with sulfur powder under acidic conditions to form 4-chlorobenzyl mercaptan. This intermediate is then reacted with acetyl chloride to yield the final product, this compound .

Chemical Reactions Analysis

[(4-Chlorobenzyl)thio]acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

[(4-Chlorobenzyl)thio]acetic acid is utilized in various scientific research applications:

    Chemistry: It serves as an important intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drugs.

    Industry: It is employed in the production of dyes and rubber additives.

Mechanism of Action

The mechanism of action of [(4-Chlorobenzyl)thio]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

[(4-Chlorobenzyl)thio]acetic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-8-3-1-7(2-4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYBRQDMVZLOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289891
Record name [(4-chlorobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90649-82-4
Record name 90649-82-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-chlorobenzyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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